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molecular formula C18H24O3 B8520671 Methyl 7-(6-methoxy-1H-inden-3-yl)heptanoate CAS No. 29784-54-1

Methyl 7-(6-methoxy-1H-inden-3-yl)heptanoate

Cat. No. B8520671
M. Wt: 288.4 g/mol
InChI Key: PXQXKRCJZQCCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987082

Procedure details

To a stirred solution of 9.625 g. of potassium t-butoxide in 60 ml. of dimethylsulfoxide is added dropwise a solution of 40 g. of the phosphonium salt of Example 1 in 300 ml. of dimethylsulfoxide. After six minutes an equimolar amount (12.93 g.) of methyl-6-formylhexanoate is added dropwise just discharging the red color of the reaction mixture. The mixture is stirred for 1 hour at room temperature, and then poured into 1 liter of ice-water and 350 ml. of hexane. It is shaken, the white triphenylphosphine oxide is filtered off and the aqueous layer is extracted with ten 75 ml. portions of hexane. The combined hexane extracts are successively washed with four 250 ml. portions of (1:1) dimethylsulfoxide-water, four portions of water and one 300 ml. portion of saturated salt solution. After drying over magnesium sulfate the hexane mixture is concentrated to a yellow oil containing 6-methoxy-Δ3,ω -indanheptanoic acid methyl ester (Compound 3). The yellow oil is dissolved in chloroform (200 ml.) and to this is added 5 drops of trifluoroacetic acid. The mixture is allowed to stand at room temperature for 4.5 hours and then concentrated to dryness in vacuo. Upon trituration with hexane (15 ml.) 6-methoxy-3-indeneheptanoic acid methyl ester (Compound 4) separates in crystalline form, m.p. 30°-31.5°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phosphonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12.93 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CS(C)=O.[Br-].[CH3:12][O:13][C:14]1[CH:22]=[C:21]2[C:17]([CH:18]([P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:19][CH2:20]2)=[CH:16][CH:15]=1.[CH3:42][O:43][C:44](=[O:52])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH:50]=O>CCCCCC>[CH3:42][O:43][C:44](=[O:52])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:18]1[C:17]2[C:21](=[CH:22][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)[CH2:20][CH:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
phosphonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].COC1=CC=C2C(CCC2=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
12.93 g
Type
reactant
Smiles
COC(CCCCCC=O)=O
Step Six
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It is shaken
FILTRATION
Type
FILTRATION
Details
the white triphenylphosphine oxide is filtered off
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ten 75 ml
WASH
Type
WASH
Details
The combined hexane extracts are successively washed with four 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the hexane mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to a yellow oil
ADDITION
Type
ADDITION
Details
containing 6-methoxy-Δ3,ω -indanheptanoic acid methyl ester (Compound 3)
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oil is dissolved in chloroform (200 ml.)
ADDITION
Type
ADDITION
Details
to this is added 5 drops of trifluoroacetic acid
WAIT
Type
WAIT
Details
to stand at room temperature for 4.5 hours
Duration
4.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(CCCCCCC1=CCC2=CC(=CC=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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